molecular formula C12H27BrOSi B8649844 1-Bromo-3-(triisopropylsilyloxy)propane CAS No. 215650-24-1

1-Bromo-3-(triisopropylsilyloxy)propane

Cat. No.: B8649844
CAS No.: 215650-24-1
M. Wt: 295.33 g/mol
InChI Key: XNAVCRYTWORMDS-UHFFFAOYSA-N
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Description

1-Bromo-3-(triisopropylsilyloxy)propane is a valuable bifunctional reagent in organic and medicinal chemistry, featuring a bromoalkyl chain and a protected hydroxyl group. The triisopropylsilyl (TIPS) ether group serves as a robust protecting group for alcohols, stable under a variety of reaction conditions and readily cleaved by fluoride-based reagents like tetrabutylammonium fluoride (TBAF) to liberate the primary alcohol. This compound is primarily used as a versatile synthetic building block for introducing a three-carbon spacer with a latent hydroxyl function. Its applications include use as a key intermediate in nucleophilic substitution reactions, where the bromide acts as a leaving group, and in the synthesis of more complex molecular architectures such as linkers for bioconjugation, functionalized materials, and pharmaceutical intermediates. The product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

215650-24-1

Molecular Formula

C12H27BrOSi

Molecular Weight

295.33 g/mol

IUPAC Name

3-bromopropoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C12H27BrOSi/c1-10(2)15(11(3)4,12(5)6)14-9-7-8-13/h10-12H,7-9H2,1-6H3

InChI Key

XNAVCRYTWORMDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • 1-Bromo-3-(triisopropylsilyloxy)propane : Propane backbone with a bromine atom (C1) and a TIPS-ether group (C3). Molecular formula: C₁₂H₂₇BrOSi (MW: 293.33).
  • 1-Bromo-3-chloropropane (CAS 109-70-6): Dihalogenated propane with Br (C1) and Cl (C3). Formula: C₃H₆BrCl (MW: 157.44) .
  • Allyl bromide (3-bromo-1-propene, CAS 106-95-6): Unsaturated allylic bromide with a terminal double bond. Formula: C₃H₅Br (MW: 120.98) .
  • 1-Bromo-3-methoxypropane : Propane with Br (C1) and methoxy (C3). Formula: C₄H₉BrO (MW: 153.02) .
  • 1-Bromo-3-(tert-butoxy)propane (CAS 411217-72-6): Propane with Br (C1) and tert-butoxy (C3). Formula: C₇H₁₅BrO (MW: 195.10) .

Physical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
This compound C₁₂H₂₇BrOSi 293.33 Not reported Not reported High steric bulk, lipophilic
1-Bromo-3-chloropropane C₃H₆BrCl 157.44 1.60 Not reported Dense liquid, dihalide reactivity
Allyl bromide C₃H₅Br 120.98 1.398 69–71 Flammable, acute toxicity
1-Bromo-3-methoxypropane C₄H₉BrO 153.02 Not reported Not reported Polar ether group, moderate reactivity
1-Bromo-3-(tert-butoxy)propane C₇H₁₅BrO 195.10 Not reported Not reported Bulky tert-butyl group

Notes:

  • The TIPS group in the target compound increases molecular weight and steric hindrance compared to smaller substituents like methoxy or chloro groups.
  • Allyl bromide’s low boiling point reflects its volatility, while 1-bromo-3-chloropropane’s higher density is typical of dihalides .

Preparation Methods

Silylation-Bromination Sequential Approach

The most widely adopted method involves a two-step sequence: (1) silylation of 1,3-propanediol to introduce the triisopropylsilyl (TIPS) group, followed by (2) bromination of the primary alcohol.

Step 1: Silylation of 1,3-Propanediol
1,3-Propanediol undergoes selective protection at the tertiary hydroxyl group using triisopropylsilyl chloride (TIPSCl) under inert conditions. The reaction employs imidazole as a base to scavenge HCl, enhancing nucleophilic substitution efficiency. A typical protocol involves:

  • Molar ratio : 1,3-propanediol : TIPSCl : imidazole = 1 : 1.2 : 2.5

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (20–25°C)

  • Reaction time : 12–24 hours

The primary hydroxyl group remains unprotected due to steric hindrance from the TIPS group, enabling selective bromination in the subsequent step.

Step 2: Bromination of 3-(Triisopropylsilyloxy)propan-1-ol
The primary alcohol is converted to a bromide using phosphorus tribromide (PBr₃) or the Appel reaction (triphenylphosphine, carbon tetrabromide).

MethodConditionsYield (%)Purity (%)
PBr₃0°C, anhydrous ether, 2 h85–90>95
Appel (CBr₄/PPh₃)RT, DCM, 4 h78–82>90

The Appel reaction minimizes side reactions like elimination, making it preferable for heat-sensitive substrates.

Direct Hydrobromination of Allyl Triisopropylsilyl Ether

An alternative one-pot method involves anti-Markovnikov addition of hydrogen bromide (HBr) to allyl triisopropylsilyl ether in the presence of benzoyl peroxide as a radical initiator:

CH2=CHCH2OTIPS+HBrBPOBrCH2CH2CH2OTIPS\text{CH}2=\text{CH}-\text{CH}2-\text{O}-\text{TIPS} + \text{HBr} \xrightarrow{\text{BPO}} \text{Br}-\text{CH}2-\text{CH}2-\text{CH}_2-\text{O}-\text{TIPS}

Optimized Parameters :

  • HBr flow rate : 2 L/h (gas)

  • Temperature : 10–20°C

  • Pressure : ≤0.5 MPa

  • Catalyst : 0.01–0.03 equiv. benzoyl peroxide

This method achieves 88–92% conversion with <0.1% residual allyl ether, as confirmed by gas chromatography.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

The patent CN103709004A describes a reactor configuration for scalable synthesis:

  • Packed column : Facilitates countercurrent mixing of 3-chloro-1-propene, HBr, and initiator.

  • Material introduction :

    • Top feed : Allyl ether/TIPSCl mixture

    • Bottom feed : HBr gas (2 L/h flow rate)

  • Temperature control : 10–30°C column temperature gradient

This setup reduces reaction time to 4–6 hours and improves yield reproducibility to ±1.5%.

Byproduct Management and Recycling

  • Unreacted HBr : Recycled via distillation under reduced pressure.

  • Triisopropylsilanol byproduct : Neutralized with aqueous NaOH and filtered.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz): δ 3.68 (t, 2H, -CH₂-O-), 3.45 (t, 2H, -CH₂-Br), 1.88 (quintet, 2H, -CH₂-), 1.10–1.04 (m, 21H, TIPS -CH(CH₃)₂).

  • ¹³C NMR : δ 63.5 (-CH₂-O-), 33.8 (-CH₂-Br), 25.1 (-CH₂-), 18.2–12.4 (TIPS carbons).

Comparative Analysis of Methods

ParameterSilylation-BrominationHydrobromination
ScalabilityHigh (batch)Moderate (flow)
Yield78–90%88–92%
Byproducts<2%<0.5%
Equipment CostLowHigh

The hydrobromination route offers superior yields but requires specialized gas-handling infrastructure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-3-(triisopropylsilyloxy)propane, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or silylation reactions. A typical route involves reacting 3-bromopropanol with triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole or pyridine) under anhydrous conditions . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) critically influence yield. For example, lower temperatures minimize side reactions like oxidation, while polar solvents enhance silyl group transfer efficiency. Purification via distillation or column chromatography is recommended to isolate the product (>90% purity) .

Q. How is this compound characterized analytically?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : 1^1H NMR reveals peaks for the TIPS group (δ 1.0–1.2 ppm, multiplet for isopropyl CH3_3) and the propane backbone (δ 3.4–3.6 ppm for BrCH2_2) .
  • GC-MS : Retention time and molecular ion (M+^+) at m/z 295 confirm molecular weight .
  • FT-IR : Absorbances at 1250 cm1^{-1} (Si-O-C) and 550 cm1^{-1} (C-Br) validate functional groups .

Advanced Research Questions

Q. How does the steric bulk of the triisopropylsilyloxy group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The TIPS group imposes significant steric hindrance, reducing reaction rates in SN2 mechanisms but enhancing selectivity in bulky environments. For instance, in cross-coupling reactions (e.g., Suzuki-Miyaura), the TIPS group suppresses β-hydride elimination, favoring aryl-alkyl bond formation . Comparatively, smaller groups like methoxy ( ) or tert-butoxy () exhibit faster kinetics but lower selectivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Temperature Control : Reactions at –20°C minimize radical pathways during Grignard additions .
  • Catalyst Selection : Palladium catalysts with bulky ligands (e.g., SPhos) prevent undesired β-bromide elimination in Heck reactions .
  • Protection/Deprotection : The TIPS group is stable under basic conditions but cleaved selectively with tetrabutylammonium fluoride (TBAF), enabling sequential functionalization .

Q. How can researchers resolve contradictions in reported yields for TIPS-protected intermediates?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Purity : Trace moisture in imidazole reduces silylation efficiency; use freshly distilled reagents .
  • Solvent Drying : Anhydrous THF (over molecular sieves) improves yields by 15–20% compared to "technical grade" solvents .
  • Reaction Monitoring : TLC (hexane/ethyl acetate, 9:1) identifies incomplete silylation early, allowing corrective measures .

Applications in Academic Research

Q. How is this compound utilized in multi-step natural product synthesis?

  • Methodological Answer : The TIPS group serves as a robust protecting group for alcohols in polyketide and terpene syntheses. For example, in leishmanicidal agent synthesis ( ), the bromide is displaced by a phenyl Grignard reagent, followed by TIPS deprotection to reveal a hydroxyl group for further functionalization .

Q. What role does this compound play in polymer science?

  • Methodological Answer : It acts as a chain-transfer agent in radical polymerizations, where the C-Br bond undergoes homolytic cleavage to initiate branching. The TIPS group enhances solubility in nonpolar monomers (e.g., styrene), enabling controlled molecular weight distributions (Đ < 1.2) .

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